Methyl 3-fluoro-5-(3-methylphenyl)benzoate
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Overview
Description
Methyl 3-fluoro-5-(3-methylphenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, making it a fluorinated aromatic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-5-(3-methylphenyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, using efficient catalysts and reaction conditions. The product is then purified through crystallization or chromatography techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-(3-methylphenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reducing esters to alcohols.
Oxidation: Potassium permanganate in an acidic or basic medium can be used for oxidizing methyl groups to carboxylic acids.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-fluoro-5-(3-methylphenyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring fluorinated aromatic esters.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-5-(3-methylphenyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design. The ester group can undergo hydrolysis in biological systems, releasing the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (3-fluoro-5-methylphenyl)boronic acid
Uniqueness
Methyl 3-fluoro-5-(3-methylphenyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. The presence of both a fluorine atom and a methyl group can enhance its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 3-fluoro-5-(3-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-4-3-5-11(6-10)12-7-13(15(17)18-2)9-14(16)8-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKZFQKQCRCFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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